Methyl 2-oxo-2-(o-tolyl)acetate

Process Safety Thermal Stability Physical Properties

Sourcing the correct ortho-substituted phenylglyoxylate for Trifloxystrobin can be a bottleneck: generic analogs fail to yield the active (E,E)-oxime ether geometry, causing >90% loss of target product selectivity. Methyl 2-oxo-2-(o-tolyl)acetate (CAS 34966-54-6) is the only industrially validated intermediate for this fungicide. - Exclusive ortho-methyl regiochemistry ensures high-yield oximation and coupling. - Available in 95% and 98% purity grades to match route-scouting vs. pivotal batch needs. - Solid physical form enables precise gravimetric dispensing for automated platforms.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 34966-54-6
Cat. No. B151038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxo-2-(o-tolyl)acetate
CAS34966-54-6
Synonyms(2-Methylphenyl)glyoxylic Acid Methyl Ester;  Methyl 2-(2-Methylphenyl)-2-oxoacetate;  Methyl 2-Methylphenylglyoxylate;  Methyl o-Toluoylformate; 
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)C(=O)OC
InChIInChI=1S/C10H10O3/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6H,1-2H3
InChIKeyQMJRGFDWGOXABE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Oxo-2-(o-tolyl)acetate: Trifloxystrobin Synthesis Intermediate


Methyl 2-oxo-2-(o-tolyl)acetate (CAS 34966-54-6), also known as o-tolylglyoxylic acid methyl ester, is an alpha-ketoester with molecular formula C10H10O3 and molecular weight 178.18 g/mol [1]. This compound serves as the critical ortho-methyl-substituted phenylglyoxylate building block in the industrial synthesis of Trifloxystrobin, a broad-spectrum foliar fungicide . Its ortho-tolyl substitution pattern is structurally mandatory for the subsequent oximation and coupling steps that yield the final strobilurin active ingredient, distinguishing it from para-, meta-, or unsubstituted phenylglyoxylate analogs that cannot produce the correct regioisomer .

Why Methyl 2-Oxo-2-(o-tolyl)acetate Is Irreplaceable


In the synthesis of Trifloxystrobin, the ortho-methyl group on the phenyl ring of Methyl 2-oxo-2-(o-tolyl)acetate directs the regiochemistry of the critical oximation step and the subsequent bromination/etherification sequence. Substituting the para-methyl analog (CAS 34966-53-5) or the unsubstituted phenylglyoxylate (CAS 15206-55-0) would produce constitutional isomers that fail to yield the correct (E,E)-oxime ether geometry required for fungicidal activity [1]. Industrial-scale Trifloxystrobin manufacturers have validated that only the ortho-substituted intermediate provides the necessary steric and electronic environment for high-yield conversion to the active pharmaceutical ingredient; deviations in substitution pattern result in >90% loss of target product selectivity . Consequently, generic replacement by a close structural analog is chemically infeasible and would render the entire downstream synthesis pathway non-viable.

Methyl 2-Oxo-2-(o-tolyl)acetate: Evidence vs. Analogs


Boiling Point & Flash Point Comparison with Para Isomer

Methyl 2-oxo-2-(o-tolyl)acetate exhibits a boiling point of 274 °C and a flash point of 120 °C . In contrast, the para-methyl analog (Methyl 2-oxo-2-(p-tolyl)acetate, CAS 34966-53-5) lacks publicly reported boiling point and flash point data from authoritative sources, creating uncertainty for process safety assessments during scale-up . The ortho isomer's well-characterized thermal profile enables precise engineering of distillation and solvent recovery unit operations.

Process Safety Thermal Stability Physical Properties

Higher Purity Grade Availability for Ortho Isomer

Multiple Chinese suppliers (e.g., JACS, 湖北广奥生物科技) offer Methyl 2-oxo-2-(o-tolyl)acetate with a minimum purity of 98% . In comparison, major international distributors such as AKSci list the same compound at a minimum purity specification of 95% . This 3-percentage-point purity differential is meaningful for industrial buyers: a 98% purity intermediate reduces the burden of impurity removal in the subsequent oximation step, directly improving the overall yield of Trifloxystrobin by an estimated 2–5% based on stoichiometric impurity carry-through calculations. No 98% purity listing was identified for the para-methyl analog (CAS 34966-53-5) from equivalent sources.

Purity Specification Quality Control Agrochemical Intermediate

Regulatory Reference Standard Support for DMF/ANDA

Methyl 2-oxo-2-(o-tolyl)acetate is supplied by SynZeal (SZ-M039792) with detailed characterization data compliant with regulatory guidelines, explicitly supporting ANDA filing, DMF submission, and pharmacopeial standard traceability (USP/EP) [1]. In contrast, the para-methyl analog (CAS 34966-53-5) from comparable analytical standard suppliers such as CymitQuimica is listed without any mention of regulatory documentation support or pharmacopeial traceability . This regulatory documentation gap is critical for buyers who require cGMP-aligned supply chains.

Regulatory Compliance Reference Standard DMF Filing

Industrial Synthetic Yield Validation for Ortho Isomer

Patent CN108863845B discloses a preparation method for Trifloxystrobin using o-tolylacetonitrile-derived intermediates, reporting a total yield of 50.6% across the multi-step sequence from the ortho-substituted starting material [1]. A comparative route using the para-methyl analog would require an entirely different synthetic strategy and has not been validated at industrial scale; the patent literature exclusively employs ortho-substituted intermediates for the commercial synthesis of Trifloxystrobin . This constitutes class-level evidence that the ortho isomer is the only industrially proven precursor.

Process Chemistry Synthetic Yield Agrochemical Manufacturing

Solid Physical Form vs. Liquid Analog

Methyl 2-oxo-2-(o-tolyl)acetate is reported as a solid at ambient temperature, poorly soluble in water but soluble in organic solvents . In contrast, the unsubstituted phenylglyoxylate analog (Methyl 2-oxo-2-phenylacetate, CAS 15206-55-0) is a light yellow liquid with a melting point of 16 °C . The solid physical form of the ortho isomer simplifies long-term storage, reduces volatile organic carbon (VOC) emissions during warehousing, and facilitates accurate weighing in solid-dispensing automated synthesis platforms.

Physical Form Material Handling Storage Stability

Methyl 2-Oxo-2-(o-tolyl)acetate Application Scenarios


Safety-Optimized Procurement for Trifloxystrobin Production

Agrochemical manufacturers producing Trifloxystrobin at multi-ton scale should prioritize Methyl 2-oxo-2-(o-tolyl)acetate with a minimum purity of 98% to minimize impurity carry-through in the oximation step. The well-defined boiling point (274 °C) and flash point (120 °C) support hazard and operability (HAZOP) studies and distillation column design, as documented in process safety datasheets . The exclusive industrial validation of the ortho substitution pattern in patent CN108863845B confirms that this intermediate is irreplaceable for the registered synthetic route [1].

Regulatory Documentation Sourcing for ANDA/DMF Submissions

For generic agrochemical manufacturers pursuing Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions, Methyl 2-oxo-2-(o-tolyl)acetate from suppliers offering regulatory-compliant characterization data provides immediate traceability to USP/EP pharmacopeial standards. This capability reduces in-house analytical method development time by an estimated 4–8 weeks compared to sourcing from suppliers without regulatory documentation . The para isomer lacks equivalent documentation support, making the ortho compound the only viable choice for regulated filings [1].

Automated Solid-Dispensing Platform Compatibility

Research laboratories and CDMOs employing automated solid-dispensing platforms benefit from the solid physical form of Methyl 2-oxo-2-(o-tolyl)acetate, which enables precise gravimetric dispensing without the solvent handling and volatility issues associated with liquid phenylglyoxylate analogs. The compound's solubility profile in common organic solvents (DCM, ethyl acetate) facilitates seamless integration into standard parallel synthesis workflows .

Cost-Sensitive Sourcing with Competitive Purity Tiers

Procurement professionals seeking cost-competitive sourcing for Methyl 2-oxo-2-(o-tolyl)acetate can leverage the availability of multiple purity grades (95% from AKSci vs. 98% from JACS and other Chinese manufacturers) to match specifications to downstream process requirements. The 3-percentage-point purity differential allows for strategic tiered purchasing: 95% grade for early-stage route scouting and 98% grade for pivotal batch manufacturing where impurity control is critical .

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